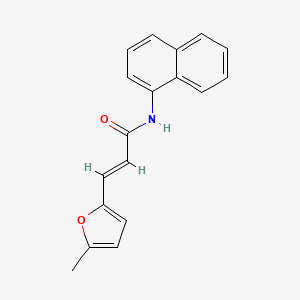
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione, also known as BQ-123, is a peptide antagonist of the endothelin-1 receptor. It was first synthesized in 1992 by the research group of Timothy W. Davenport at SmithKline Beecham Pharmaceuticals. Since then, BQ-123 has been extensively studied for its potential therapeutic applications in various diseases related to endothelin-1, such as hypertension, pulmonary arterial hypertension, and cancer.
作用机制
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione is a selective antagonist of the endothelin-1 receptor subtype A (ETA receptor), which is mainly expressed in vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione binds to the ETA receptor with high affinity and blocks the binding of endothelin-1, thereby inhibiting its downstream signaling pathways, such as phospholipase C (PLC), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK). By blocking the ETA receptor, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can reduce vascular tone, cell proliferation, and inflammation, and improve tissue perfusion and oxygenation.
Biochemical and Physiological Effects:
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can reduce endothelin-1-induced vasoconstriction in isolated vessels from various species, such as rat, rabbit, and human. 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can also inhibit endothelin-1-induced cell proliferation and migration in cultured cells, such as smooth muscle cells, endothelial cells, and cancer cells. In addition, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can improve tissue perfusion and oxygenation in animal models of ischemia-reperfusion injury, stroke, and cancer.
实验室实验的优点和局限性
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the ETA receptor, which allows for specific inhibition of endothelin-1 signaling. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in various assays and experiments. However, one limitation is its relatively high cost and limited availability, which may restrict its use in large-scale studies. Another limitation is its potential off-target effects on other receptors or enzymes, which may complicate the interpretation of the results.
未来方向
There are several future directions for the research on 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione. One direction is to explore its therapeutic potential in various diseases related to endothelin-1, such as hypertension, pulmonary arterial hypertension, and cancer. Another direction is to develop new derivatives or analogs of 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. A third direction is to investigate the molecular mechanisms underlying the effects of 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione on endothelin-1 signaling, such as the interaction with other proteins or pathways. Overall, the research on 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has provided valuable insights into the role of endothelin-1 in various physiological and pathological processes, and has opened up new avenues for the development of novel therapies.
合成方法
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The first step is to attach the amino acid residues to a solid support, such as polystyrene beads. The amino acids are then coupled together using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as N-methylmorpholine (NMM). After each coupling step, the unreacted amino groups are capped with acetic anhydride to prevent unwanted side reactions. The peptide chain is then deprotected and cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers, such as thioanisole and ethanedithiol. The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using analytical techniques, such as mass spectrometry and amino acid analysis.
科学研究应用
1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been widely used as a tool compound in scientific research to investigate the role of endothelin-1 in various physiological and pathological processes. For example, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been used to study the effects of endothelin-1 on vascular tone, cardiac function, renal function, and neural function. 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has also been used to investigate the involvement of endothelin-1 in cancer progression and metastasis. In addition, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been used to develop new therapies for diseases related to endothelin-1, such as hypertension and pulmonary arterial hypertension.
属性
IUPAC Name |
1-ethoxy-4-phenylmethoxyquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-18-14-10-6-7-11-15(14)19(17(21)16(18)20)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYNWYNTSUWUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-ethoxy-1,4-dihydroquinoxaline-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)



![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
